molecular formula C19H22N2O B1144132 4-(m-Nitrophenyl)-2-butanone CAS No. 1277168-28-1

4-(m-Nitrophenyl)-2-butanone

Cat. No. B1144132
CAS RN: 1277168-28-1
M. Wt: 294.39078
InChI Key:
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Description

4-(m-Nitrophenyl)-2-butanone, also known as p-nitrophenylacetone, is a chemical compound that has been widely used in scientific research. This compound is a yellow crystalline powder that is soluble in alcohol, ether, and benzene. It is commonly used as a reagent in organic chemistry and biochemistry experiments due to its unique properties.

Scientific Research Applications

  • Flow Regimes and Mass Transfer in Micro-Reactors : Plouffe, Roberge, and Macchi (2016) investigated the flow regimes and mass transfer rates in micro-reactors using the two-phase alkaline hydrolysis of 4-nitrophenyl acetate. This research is relevant for understanding the efficiency of micro-reactors in chemical processing and synthesis (Plouffe, Roberge, & Macchi, 2016).

  • Polymerization Research : Thamizharasi, Gnanasundaram, and Balasubramanian (1999) explored the copolymerization of 4-Nitrophenyl acrylate with methyl methacrylate, providing insights into the synthesis and characterization of novel polymers. This research is significant for the development of new materials with potential applications in various industries (Thamizharasi, Gnanasundaram, & Balasubramanian, 1999).

  • Esterase Enzyme Studies : Looze, Deimling, and Ronai (1985) studied the effects of various solvents, including 2-butanone, on the hydrolysis of 4-nitrophenyl acetate by mouse esterase 6A. This research contributes to the understanding of enzyme kinetics and inhibitor effects (Looze, Deimling, & Ronai, 1985).

  • Cancer Research : Desai, Chang, and Amin (1996) synthesized 4-ipomeanol analogs, including 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), to study their effects as chemopreventive agents against lung cancer in mice. This research is crucial for developing new strategies to combat lung cancer (Desai, Chang, & Amin, 1996).

properties

IUPAC Name

(3S)-3-(dibenzylamino)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19-18(12-7-13-20-19)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,20,22)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISOIOBURBIATQ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C(=O)NC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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